Cannabicoumaronone

Catalog No.
S14738152
CAS No.
70474-97-4
M.F
C21H28O3
M. Wt
328.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cannabicoumaronone

CAS Number

70474-97-4

Product Name

Cannabicoumaronone

IUPAC Name

4-(6,6-dimethyl-10-pentyl-2,7-dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraen-5-yl)butan-2-one

Molecular Formula

C21H28O3

Molecular Weight

328.4 g/mol

InChI

InChI=1S/C21H28O3/c1-5-6-7-8-15-11-18-20-16(13-23-18)17(10-9-14(2)22)21(3,4)24-19(20)12-15/h11-13,17H,5-10H2,1-4H3

InChI Key

CSSYBWPIBDITMG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC2=C3C(=C1)OC(C(C3=CO2)CCC(=O)C)(C)C

Cannabicoumaronone is a natural product found in Cannabis sativa with data available.

Cannabicoumaronone (CBCON) is a specialized minor phytocannabinoid characterized by a unique 2,7-dioxatricyclo[6.3.1.0⁴,¹²]dodeca-1(12),3,8,10-tetraene core fused with a coumarin-like moiety. Unlike classical cannabinoids such as Δ9-tetrahydrocannabinol (THC) or cannabidiol (CBD) that feature intact or aromatized terpenoid rings, CBCON is generated via the oxidative cleavage of the endocyclic double bond of Δ9-THC, followed by hemiacetalization and dehydration [1]. In commercial and research procurement, CBCON is primarily sourced as a high-purity analytical reference standard for forensic profiling, stability testing of cannabis-derived formulations, and as a highly specific scaffold for medicinal chemistry programs targeting non-psychotropic cannabinoid derivatives [2].

Research Fit

May support cannabinoid signaling studies where lower CB1 engagement is preferred
Reported TEX11 interaction may fit targeted male fertility pathway research
Region-specific accumulation profile may support chemotaxonomic marker use

Substituting Cannabicoumaronone with more abundant degradation products, such as Cannabinol (CBN), fundamentally compromises analytical accuracy and mechanistic studies. While CBN serves as a generic marker for the thermodynamic aromatization of THC over time, it does not capture the specific oxidative cleavage pathways that produce CBCON [1]. For synthetic chemists, replacing CBCON with standard cannabinoids eliminates the unique C-5 methyl ketone group and the coumaronone fused-ring system, rendering the substitute useless for synthesizing advanced coumarin-fused analogs without undertaking complex, low-yield de novo oxidative cleavage steps [1].

Substitution Risk

CB1 binding profile is lower compared to Δ9-THC; CB1-related signaling endpoints may differ

TEX11 interaction site differs from other cannabinoids — fertility-pathway findings may not transfer

Regional accumulation in select inflorescence regions differs from ubiquitous cannabinoids; may not substitute broad-spectrum markers

Distinct Mass-to-Charge Signature for LC-MS/GC-MS Profiling

In analytical procurement, Cannabicoumaronone is essential for accurately resolving complex cannabinoid chromatograms. While the parent compound Δ9-THC has a molecular weight of 314 g/mol and its primary aromatized degradation product, Cannabinol (CBN), has a molecular weight of 310 g/mol, the oxidative cleavage and incorporation of oxygen in Cannabicoumaronone yields a distinct molecular ion at m/z 328 [1]. Procuring this exact standard allows analytical chemists to calibrate mass spectrometers to definitively identify this +14 amu shift (relative to THC), preventing the misidentification of isobaric or closely eluting minor cannabinoids during rigorous stability testing [2].

Evidence DimensionMass-to-charge ratio (m/z)
Target Compound Datam/z 328
Comparator Or BaselineΔ9-THC (m/z 314) and CBN (m/z 310)
Quantified Difference+14 amu shift vs. THC; +18 amu shift vs. CBN
ConditionsGC-MS / LC-MS analytical workflows

Ensures unambiguous identification and quantification of specific oxidative degradation products in commercial cannabis formulations.

CB1 Affinity
Data to verify
Kᵢ: 1.2 μM (Target) vs 40 nM (Δ9-THC); 30-fold lower affinity
May reduce probability of CB1-mediated signaling engagement
In vitro binding; confirmatory data recommended

Orthogonal Marker for Oxidative Cleavage vs. Thermal Aromatization

For quality control and formulation stability testing, Cannabicoumaronone provides critical mechanistic data that generic degradation markers cannot. While Cannabinol (CBN) is the standard thermodynamic sink—forming at an estimated baseline rate of approximately 5% per month at room temperature via simple aromatization—CBCON is specifically generated through the oxidative cleavage of the Δ9-THC endocyclic double bond [1]. Procuring CBCON allows laboratories to quantitatively distinguish between passive thermal aging (CBN-driven) and active oxidative degradation (CBCON-driven, often mediated by reactive oxygen species or poor formulation matrices) [1].

Evidence DimensionDegradation mechanism indication
Target Compound DataIndicates endocyclic double bond oxidative cleavage
Comparator Or BaselineCannabinol (CBN) (indicates baseline ~5%/month thermal aromatization)
Quantified DifferenceIsolates active oxidative cleavage events from generic thermodynamic aromatization
ConditionsLong-term stability testing of cannabis extracts

Empowers formulators to identify specific oxidative vulnerabilities in their product matrices rather than just measuring generic shelf-life decay.

TEX11 Binding
Cross-study
Interaction at ALA513 (Target) vs ARG509, ALA545, LEU544 (Comparators); unique site among tested cannabinoids
Supports fertility-pathway probe specificity studies
In silico docking; wet-lab validation needed

Bypassing Low-Yield Oxidative Cleavage in Synthetic Workflows

From a synthetic procurement standpoint, acquiring Cannabicoumaronone directly is vastly superior to synthesizing it de novo from Δ9-THC. The laboratory synthesis of the 2,7-dioxatricyclo[6.3.1.0⁴,¹²]dodeca-1(12),3,8,10-tetraene core requires harsh oxidative conditions that typically result in poor yields and complex mixtures of seco-10 norcannabinoids, including various cannabichromanones [1]. Procuring high-purity CBCON provides immediate access to the intact coumaronone scaffold and its unique C-5 methyl ketone, saving significant synthetic labor and improving reproducibility for downstream semi-synthetic functionalization [1].

Evidence DimensionSynthetic efficiency and scaffold availability
Target Compound Data100% immediate availability of the coumaronone core
Comparator Or BaselineDe novo oxidation of Δ9-THC
Quantified DifferenceEliminates multi-step, low-yield endocyclic cleavage and purification steps
ConditionsLaboratory-scale semi-synthesis

Drastically reduces time-to-result and material waste for medicinal chemists developing novel coumarin-fused cannabinoid derivatives.

Distribution
Cross-study
Detected in 5 of 11 inflorescence regions vs ubiquitous in 11 for THC/CBD
Supports chemotaxonomic marker and biosynthesis studies
Phytochemical analysis; may vary with cultivar
Binding Energy
Head-to-head
L1R: -3.64 vs -10.42; E8L: -4.7 vs -5.16; H3L: -2.83 vs -4.24 kcal/mol (vs Cannabichromene)
Reported weaker computational binding; supports comparative screening context
In silico simulation; not a functional assay

Forensic and Quality Control Reference Standards

Cannabicoumaronone is the right choice for analytical laboratories needing to accurately quantify specific oxidative degradation pathways in stored cannabis biomass or extracts. Its distinct m/z 328 mass signature allows for precise LC-MS/GC-MS calibration, ensuring that ROS-mediated cleavage is accurately distinguished from standard thermal aromatization to Cannabinol (CBN) [1].

Stability Testing of Pharmaceutical Cannabinoid Formulations

For formulators developing advanced cannabinoid therapeutics, tracking CBCON formation provides a highly specific readout of oxidative stress within the formulation matrix. Procuring CBCON as a benchmark allows QA/QC teams to evaluate the efficacy of antioxidants and packaging solutions against endocyclic double bond cleavage [1].

Advanced Cannabinoid Semi-Synthesis

Medicinal chemists utilize procured CBCON as a high-purity precursor to bypass the low-yielding and complex oxidative cleavage of Δ9-THC. The immediate availability of its unique coumaronone scaffold and C-5 methyl ketone accelerates the synthesis of novel, non-psychotropic cannabinoid derivatives targeting alternative receptors [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Male fertility pathway research
TEX11 interaction specificity
TEX11-binding assay context
Chemotaxonomic profiling
Inflorescence accumulation pattern
Phytochemical distribution verification
Cannabinoid receptor selectivity profiling
Low CB1/CB2 binding profile
Non-CB1/CB2 pathway interpretation

XLogP3

5.2

Hydrogen Bond Acceptor Count

3

Exact Mass

328.20384475 g/mol

Monoisotopic Mass

328.20384475 g/mol

Heavy Atom Count

24

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